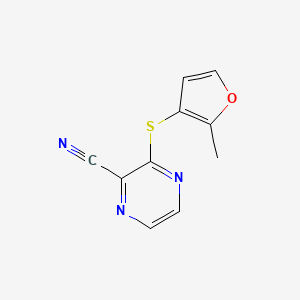![molecular formula C14H16F4N2O3 B7647845 (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate the activity of various enzymes and receptors in the brain, including acetylcholinesterase, monoamine oxidase, and dopamine receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor coordination, and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone is its relatively simple synthesis method and high yield. Additionally, it exhibits low toxicity and high stability, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets for the development of novel therapeutic agents. Finally, future research could explore the use of this compound in combination with other compounds to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of (2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone involves the reaction of 2,4-dihydroxybenzaldehyde with 4-(2,2,3,3-tetrafluoropropyl)piperazine in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(2,4-dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O3/c15-13(16)14(17,18)8-19-3-5-20(6-4-19)12(23)10-2-1-9(21)7-11(10)22/h1-2,7,13,21-22H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBMLIVTLYTHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)F)(F)F)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)

![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)


![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)

![3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)